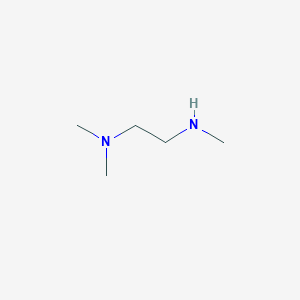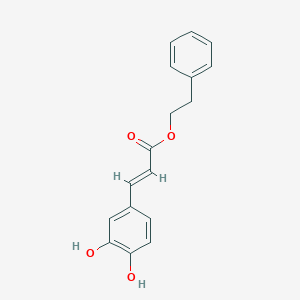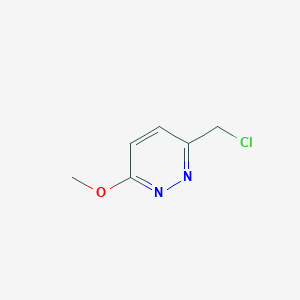
N,N,N'-Trimethylethylenediamine
Overview
Description
N,N,N’-Trimethylethylenediamine: is an organic compound with the chemical formula (CH₃)₂NCH₂CH₂NHCH₃. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its ability to act as a ligand and a nucleophile, making it valuable in organic synthesis and coordination chemistry .
Mechanism of Action
Target of Action
N,N,N’-Trimethylethylenediamine is a versatile organic compound that is used as a reagent in various chemical reactions .
Mode of Action
N,N,N’-Trimethylethylenediamine is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom . This structure makes it a strong base, capable of accepting protons from acids . In chemical reactions, it often acts as a nucleophile, meaning it donates a pair of electrons to form a new bond .
Biochemical Pathways
As a chemical reagent, N,N,N’-Trimethylethylenediamine doesn’t directly participate in biological pathways. It plays a crucial role in the synthesis of various compounds that may influence biochemical pathways . For instance, it has been used in the preparation of a novel gemini surfactant .
Pharmacokinetics
Like other small organic molecules, its absorption, distribution, metabolism, and excretion (adme) would be influenced by factors such as its lipophilicity, molecular size, and ionization state .
Result of Action
The result of N,N,N’-Trimethylethylenediamine’s action is highly dependent on the specific chemical reaction in which it is involved . For example, in the synthesis of the aforementioned gemini surfactant, it acts as a nucleophile to form a new bond with an alkyl bromide .
Action Environment
The action of N,N,N’-Trimethylethylenediamine can be influenced by various environmental factors. For instance, its reactivity can be affected by the pH of the solution, as it is a base and can accept protons from acids . Additionally, temperature and solvent can also impact the rate and outcome of the reactions in which it participates .
Biochemical Analysis
Biochemical Properties
N,N,N’-Trimethylethylenediamine has been used as an amine component for in situ formation of α-amino alkoxides
Cellular Effects
Given its role in the formation of α-amino alkoxides , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the formation of α-amino alkoxides , which suggests it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N,N’-Trimethylethylenediamine can be synthesized using several methods. One common method involves the reaction of N,N-dimethylamino chloroethane hydrochloride with methylamine or dimethylamine in an aqueous solution. The reaction is carried out by adding the aqueous solution of the chloroethane derivative dropwise into the amine solution, followed by separation and purification of the organic phase .
Industrial Production Methods: Industrial production of N,N,N’-Trimethylethylenediamine typically involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: N,N,N’-Trimethylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or nitroso compounds.
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, reacting with alkyl halides to form new compounds.
Acylation: The compound can participate in acylation reactions to form amides and other derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Alkyl Halides: Used in nucleophilic substitution reactions.
Acyl Chlorides: Used in acylation reactions.
Major Products Formed:
Oxides and Nitroso Compounds: Formed through oxidation.
Substituted Amines: Formed through nucleophilic substitution.
Amides: Formed through acylation.
Scientific Research Applications
N,N,N’-Trimethylethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a nucleophile in organic synthesis.
Biology: The compound is used in the preparation of novel surfactants and other biologically active molecules.
Industry: The compound is used in the production of surfactants, catalysts, and other industrial chemicals.
Comparison with Similar Compounds
N,N,N’,N’-Tetramethylethylenediamine: A similar compound with an additional methyl group on each nitrogen atom.
N,N-Dimethylethylenediamine: Lacks one methyl group compared to N,N,N’-Trimethylethylenediamine.
Uniqueness: N,N,N’-Trimethylethylenediamine is unique due to its specific structure, which provides a balance between steric hindrance and nucleophilicity. This makes it particularly effective in certain chemical reactions where other similar compounds may not perform as well .
Properties
IUPAC Name |
N,N',N'-trimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2/c1-6-4-5-7(2)3/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVOYZOQVDYHUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059714 | |
| Record name | 1,2-Ethanediamine, N,N,N'-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142-25-6 | |
| Record name | N,N,N′-Trimethylethylenediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142-25-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Ethanediamine, N1,N1,N2-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Ethanediamine, N1,N1,N2-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Ethanediamine, N,N,N'-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8059714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl(2-(methylamino)ethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.027 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N,N,N'-Trimethylethylenediamine?
A1: this compound has the molecular formula C5H14N2 and a molecular weight of 102.18 g/mol.
Q2: What spectroscopic data is available for characterizing this compound?
A2: Researchers commonly utilize 1H and 13C NMR spectroscopy to characterize this compound. [] These techniques provide insights into the structure and purity of the compound.
Q3: Is this compound stable under ambient conditions?
A3: this compound is typically stored and handled under inert conditions to prevent degradation. []
Q4: How does this compound function as a ligand in metal-catalyzed reactions?
A4: this compound often acts as a bidentate ligand, coordinating to metal centers through its two nitrogen atoms. [, , ] This coordination can influence the reactivity and selectivity of the metal catalyst. For instance, it enhances catalytic activity in the coupling reaction of CO2 and epoxides with tetracarbonyl metal complexes. []
Q5: What types of reactions utilize this compound as a reagent?
A5: this compound can be utilized in organic synthesis, such as in the synthesis of substituted dihydrodipyridopyrazines via lithiation reactions. [] It can also be used as a starting material in the synthesis of this compound-substituted compounds with three-and four-coordinate phosphorus. []
Q6: Are there specific examples of this compound's use in catalysis?
A6: this compound is a key component in:
- Halide-free CO2 coupling: It forms active catalysts with tetracarbonylchromium(0), molybdenum(0), and tungsten(0) complexes for coupling CO2 with epoxides, eliminating the need for halides. []
- Ring-opening polymerization: Zinc complexes containing this compound show promise as catalysts for the controlled ring-opening polymerization of lactide. []
Q7: Has computational chemistry been applied to study this compound and its complexes?
A7: Yes, Density Functional Theory (DFT) calculations help researchers understand the role of steric effects in this compound copper complexes and how these influence the resulting geometry, bonding mode of thiocyanate ligands, and the dimensionality of the complex. [, ]
Q8: How do structural modifications of this compound impact its coordination behavior?
A8: Variations in alkyl substitution on the nitrogen atoms of ethylenediamine derivatives directly affect their coordination to metal centers and subsequently influence catalytic activity. [] Increasing the number of methyl substituents on the nitrogen atoms generally enhances catalytic activity. []
Q9: Is there information available regarding the safety and handling of this compound?
A9: While the provided research doesn't explicitly address SHE regulations, it's crucial to treat this compound as a potentially hazardous chemical and handle it with appropriate safety precautions.
Q10: What are some other notable research areas involving this compound?
A10: Research highlights the use of this compound in several diverse fields:
- Solvent recognition: Nickel(II)-chelate complexes incorporated into Nafion membranes, with this compound as a ligand, function as colorimetric solvent indicators. The color change is linked to the donor number of the solvent interacting with the complex. []
- C-2 Epimerization of Aldoses: Nickel(II) diamine complexes, including those with this compound, catalyze the C-2 epimerization of aldoses, a reaction involving a stereospecific rearrangement of the carbon skeleton. [, , ]
- Liposomal Membrane Permeation: Lipophilic amines, including N-hexadecyl-N,N',N'-trimethylethylenediamine, influence the permeation of lanthanide ions across phosphate-functionalized liposomal membranes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecol](/img/structure/B49175.png)





